molecular formula C10H8NNaO4S B096757 Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 16781-08-1

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B096757
CAS No.: 16781-08-1
M. Wt: 261.23 g/mol
InChI Key: WVRWRWMYWKWFMK-UHFFFAOYSA-M
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Description

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate, more commonly known in research and industry as Gamma Acid, is a key naphthalenesulfonic acid derivative with the molecular formula C10H7NaNO4S . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments. Its molecular structure, featuring both amino and hydroxy functional groups on the naphthalene ring, allows it to act as a coupling component in diazotization reactions. The resulting azo compounds are significant for their color properties and have been the subject of advanced computational studies, including research into their frontier molecular orbitals (FMO) and chemical reactivity . It is crucial to note that the biological activity of azo compounds can be complex; some azo dyes are metabolized by intestinal microbiota, which can cleave the azo bond and produce metabolites of toxicological significance . This product is intended for chemical synthesis and investigative research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

sodium;6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWRWMYWKWFMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168377
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
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Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16781-08-1
Record name Sodium 2-amino-8-hydroxy-6-naphthalenesulfonate
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Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
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Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
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Record name SODIUM 2-AMINO-8-HYDROXY-6-NAPHTHALENESULFONATE
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Preparation Methods

Direct Amination of Sulfonated Naphthalene

Some protocols bypass nitration by directly introducing the amino group via Bucherer reaction, where 2-naphthol-6-sulfonic acid reacts with ammonium sulfite under high-pressure conditions (150–200°C). This method reduces steps but requires specialized equipment.

One-Pot Sulfonation-Nitration

Recent advances explore one-pot synthesis by combining sulfonation and nitration in a single reactor. Using NO₂⁺ generated in situ from HNO₃ and H₂SO₄, this approach cuts processing time by 30% but demands precise stoichiometric control.

Quality Control and Analytical Validation

Critical quality attributes include:

  • Sulfonic Acid Content : Titration with BaCl₂.

  • Amino Group Purity : Spectrophotometric analysis at 510 nm after diazotization.

  • Residual Solvents : GC-MS per ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amino group to an amine.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, amines, and substituted naphthalenes.

Scientific Research Applications

Dye Manufacturing

The primary application of sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is in the production of azo dyes, particularly monoazo dyes used for synthetic fibers and textiles. Key applications include:

  • Textile Dyes : It is a crucial intermediate for producing reactive and direct dyes, such as Acid Reds 37, 57, and 266, which are known for their high lightfastness and stability on fabrics like wool and polyamide .
  • Specialty Dyes : The compound is utilized in creating dyes with specific properties for silk and other synthetic materials, enhancing color retention and durability under various environmental conditions .

Environmental Microbiology

Recent studies have explored the role of this compound in microbial desulfonation processes. Certain bacterial strains can utilize this compound as a sulfur source, facilitating bioremediation efforts for sulfonated aromatic compounds found in industrial wastewater . Notable findings include:

  • Microbial Growth : Bacteria such as Pseudomonas species have shown the ability to grow using this compound as a sole sulfur source, indicating its potential for biotechnological applications in waste treatment .
  • Desulfonation Pathways : Research indicates that specific strains can effectively degrade this compound, leading to the formation of less harmful products like naphthols, which can further be utilized or mineralized by microbial communities .

Case Study 1: Azo Dye Production

A study conducted on the synthesis of Acid Red 42 using this compound demonstrated its effectiveness as a key precursor. The resulting dye exhibited excellent fastness properties across various tests, including lightfastness (ISO rating of 6) and soaping fastness (rating of 2), confirming its suitability for commercial textile applications .

Case Study 2: Bioremediation

In a bioremediation project targeting industrial effluents containing sulfonated compounds, researchers isolated Arthrobacter strains capable of utilizing this compound as a sulfur source. The study highlighted the potential of these bacteria to degrade harmful compounds while simultaneously recovering valuable nutrients from wastewater .

Mechanism of Action

The mechanism of action of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to target molecules, while the sulfonate group enhances the compound’s solubility and stability. The pathways involved in its action include enzyme inhibition and receptor binding, which contribute to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

The following table highlights key structural differences between sodium 6-amino-4-hydroxynaphthalene-2-sulphonate and analogous compounds:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight
This compound –NH₂ (C6), –OH (C4), –SO₃⁻ (C2) 90-51-7 C₁₀H₈NNaO₄S 285.23 g/mol
Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulphonate –NHCOCH₃ (C6), –OH (C4), –SO₃⁻ (C2) 20349-44-4 C₁₂H₁₀NNaO₅S 303.27 g/mol
Sodium 6-amino-5-[[2-(phenylsulphonyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate –NH₂ (C6), –OH (C4), –SO₃⁻ (C2), azo (–N=N–) linked to phenylsulphonyl group 6245-60-9 C₂₂H₁₆N₃NaO₆S₂ 505.50 g/mol
Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate –NH₂ (C6), –Cl (C4), –SO₃⁻ (C2), azo with dimethylphenylsulphonamide substituent 71873-39-7 C₂₄H₂₀ClN₄NaO₆S₂ 583.01 g/mol

Key Observations :

  • Acetylation (e.g., 6-(acetylamino) derivative) increases molecular weight and alters solubility due to reduced polarity .
  • Azo group (–N=N–) introduction (e.g., CAS 6245-60-9) enhances conjugation, shifting absorption spectra and improving dye vibrancy .
  • Chlorine and bulky substituents (e.g., CAS 71873-39-7) improve lightfastness but may reduce solubility in polar solvents .

Physicochemical Properties

Solubility and Stability:
  • This compound: Highly soluble in water (forms red solutions) and ethanol (purple solutions). Stable in acidic conditions but precipitates in strong HCl .
  • Azo derivatives (e.g., CAS 6245-60-9): Exhibit pH-dependent solubility. In strong sulfuric acid, they show deep purple coloration, turning orange upon dilution .
  • Chlorinated derivatives (e.g., CAS 71873-39-7): Lower aqueous solubility due to hydrophobic substituents but superior thermal stability .

Application-Specific Performance

Dyeing and Colorfastness (Data from ):
Property Sodium 6-amino-4-hydroxy-2-sulphonate CAS 6245-60-9 (Azo Derivative) CAS 71873-39-7 (Chlorinated Derivative)
Lightfastness Moderate High Very High
Wash Resistance Low Moderate High
Seawater Resistance Poor Moderate High
pH Stability Range 4–8 3–10 2–12

Insights :

  • Azo derivatives show broader pH stability, making them suitable for industrial dyeing processes .
  • Chlorinated derivatives excel in harsh environments (e.g., marine applications) due to enhanced hydrophobicity .

Biological Activity

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate (commonly referred to as ANS) is an organic compound with significant applications in various fields, particularly in dye synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₀H₉NNaO₄S
  • Molecular Weight : Approximately 239.25 g/mol
  • Appearance : White to gray crystalline solid
  • Solubility : Highly soluble in water, enhancing its utility in various applications .

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure:

  • Antioxidant Properties : ANS has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Studies suggest that ANS can inhibit certain enzymes, potentially affecting metabolic pathways and influencing cellular functions.
  • Dye Binding and Cellular Interaction : As a dye, ANS binds to proteins and nucleic acids, which can be utilized in various biochemical assays and imaging techniques.

Case Study: ANS as a Fluorescent Probe

One notable application of this compound is its use as a fluorescent probe in biological research. In a study involving the binding of ANS to proteins, researchers demonstrated that the fluorescence intensity of ANS increased significantly upon binding to hydrophobic sites on proteins. This property has been exploited for studying protein folding and conformational changes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cells
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Fluorescent ProbingUsed for studying protein interactions and dynamics

Toxicological Studies

While this compound is primarily recognized for its utility in dye applications, there are concerns regarding its safety profile. Toxicological assessments have indicated that high concentrations of ANS may lead to cytotoxic effects in certain cell lines. However, further research is necessary to fully elucidate the compound's safety at lower concentrations typically used in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium 7-amino-4-hydroxynaphthalene-2-sulphonateC₁₀H₉NNaO₄SDifferent amino group position
Sodium 1-amino-6-hydroxynaphthalene-3-sulphonateC₁₀H₉NNaO₄SUnique reactivity due to substitution
Sodium naphthalenesulfonic acidC₁₀H₈NaO₃SLacks amino and hydroxyl groups

These comparisons highlight the distinct functional groups present in this compound that contribute to its unique biological activities and applications.

Q & A

Q. What are the recommended synthetic routes for Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sulfonation and amination of naphthalene derivatives. Azo coupling reactions (common in related sulfonated dyes) may also apply .

  • Key Steps :
    • Sulfonation : Introduce sulfonate groups using concentrated sulfuric acid under controlled temperature (80–100°C).
    • Amination : React with ammonia or amines in alkaline media (pH 9–11).
    • Purification : Crystallize from ethanol-water mixtures to remove unreacted precursors .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
SulfonationH₂SO₄, 90°C, 4 hr60–75%
AminationNH₃, NaOH (pH 10), 50°C, 2 hr70–85%
PurificationEthanol:H₂O (3:1), recrystallization90–95% purity

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software for refinement .
  • NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonate at δ 120–130 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M⁻] = 285.2 g/mol via ESI-MS) .

Critical Tip : Cross-validate with elemental analysis (C, H, N, S) to detect impurities .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

Methodological Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from hydration states or impurities.

  • Approach :
    • Gravimetric Analysis : Measure solubility in H₂O, DMSO, and ethanol at 25°C.
    • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .
    • Purity Checks : Compare with HPLC (C18 column, 0.1% TFA mobile phase) to rule out contaminants .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (g/100 mL)NotesReference
Water12.5 ± 0.3pH-dependent
Ethanol0.8 ± 0.1Low polarity
DMSO5.2 ± 0.4Hygroscopic effects

Q. What advanced techniques are suitable for studying degradation pathways under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
    • Conditions : 40–80°C, pH 2–12, monitored over 14 days.
    • Analytical Tools :
  • UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ = 320 nm (naphthalene ring) .
  • LC-MS/MS : Identify degradation products (e.g., desulfonation or oxidation byproducts) .

Key Finding : Degradation accelerates above pH 10, forming 6-hydroxynaphthalene derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may stem from assay conditions or sample purity.

  • Strategies :
    • Dose-Response Curves : Test cytotoxicity (e.g., MTT assay) across 3–5 replicates.
    • Positive Controls : Compare with known cytotoxins (e.g., doxorubicin) .
    • Batch Analysis : Ensure consistent purity (>98% via HPLC) to exclude confounding factors .

Q. Table 3: Cytotoxicity Data Variability

StudyIC₅₀ (μM)PurityCell LineReference
A45 ± 395%HeLa
B120 ± 1085%MCF-7

Q. What computational methods support the design of derivatives with enhanced properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Screen for binding affinity with target proteins (e.g., serum albumin) .
  • QSAR Modeling : Correlate substituent effects (e.g., –SO₃⁻ position) with solubility/bioactivity .

Note : Validate predictions with synthetic analogs (e.g., azo-linked derivatives) .

Q. Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using standardized protocols.
  • Step 2 : Apply statistical tools (e.g., ANOVA) to assess significance.
  • Step 3 : Publish raw datasets for peer validation .

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